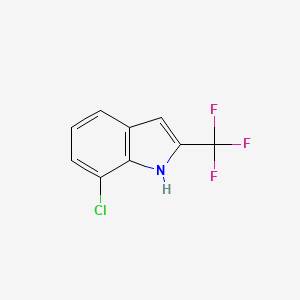

![molecular formula C12H13N3 B1374489 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine CAS No. 1250290-30-2](/img/structure/B1374489.png)

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

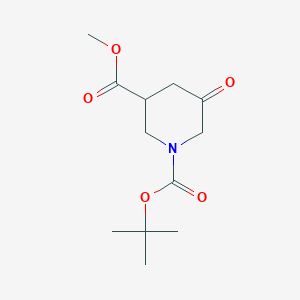

“1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 g/mol . The compound is also known by other names such as SCHEMBL14847066 and EN300-9247842 .

Molecular Structure Analysis

The compound has a complex structure with a pyrimidinyl group attached to a phenyl group, which is further attached to an ethanamine group . The InChI code for the compound is InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” are not available, related compounds have shown inhibitory activities in biological systems .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 g/mol and a topological polar surface area of 51.8 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

- Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .

- A hybrid compound, fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing thieno[2,3-d]pyrimidine moiety, was synthesized efficiently by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1 H-pyrazol-5-amine 1 with 3-acetyl-2 H-chromen-2-one 2 in the presence of FeCl 3-SiO 2 in refluxing ethanol . This compound could be a potential candidate for further biological studies .

Pharmaceutical Applications

Synthesis of Hybrid Compounds

Antifungal Activities

Antibacterial Activities

- New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .

- Pyrimidine derivatives have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . Other pyrimidine derivatives have shown potential for the treatment of breast cancer and idiopathic pulmonary fibrosis .

Synthesis of Pyrido[2,3-d]pyrimidines

Anticancer Activities

- New pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .

- Diazines, including pyrimidines, are reported to exhibit antimetabolite activities . They can interfere with the normal metabolic processes in cells, which can be useful in treating diseases like cancer .

- Some pyrimidine derivatives have been reported to exhibit antiallergic activities . They can inhibit the release of histamine, a compound that is released by immune cells during an allergic reaction .

- Pyrimidine derivatives can act as tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors can be used in the treatment of certain types of cancer .

- Some pyrimidine derivatives have been reported to exhibit calcium channel antagonistic activities . They can inhibit the movement of calcium ions through the cell’s calcium channels, which can be useful in treating conditions like hypertension and angina .

Synthesis of Pyrimidino[4,5-d][1,3]oxazines

Antimetabolite Activities

Antiallergic Activities

Tyrosine Kinase Inhibitory Activities

Calcium Channel Antagonistic Activities

Anticonvulsant Activities

Eigenschaften

IUPAC Name |

1-(4-pyrimidin-5-ylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFWHRDKIKKDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)

![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)

![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)

![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)

![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)